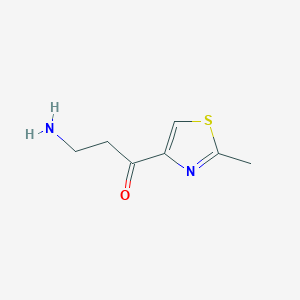

3-Amino-1-(2-methyl-1,3-thiazol-4-YL)propan-1-one

Description

3-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one is a small organic molecule featuring a 2-methyl-1,3-thiazole ring linked to a propan-1-one backbone with an amino group at the C3 position. The thiazole moiety, a heterocyclic ring containing sulfur and nitrogen, is a common pharmacophore in medicinal chemistry due to its electronic and steric properties, which enhance binding to biological targets . While its exact biological activity remains underexplored in the provided evidence, structural analogs (e.g., MTEP) exhibit activity in neurological pathways, hinting at possible applications in receptor modulation .

Properties

Molecular Formula |

C7H10N2OS |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

3-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one |

InChI |

InChI=1S/C7H10N2OS/c1-5-9-6(4-11-5)7(10)2-3-8/h4H,2-3,8H2,1H3 |

InChI Key |

DEIOXSWZFFJXSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-methyl-1,3-thiazol-4-YL)propan-1-one typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(2-methyl-1,3-thiazol-4-YL)propan-1-one can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted thiazole derivatives with different functional groups replacing the amino group.

Scientific Research Applications

3-Amino-1-(2-methyl-1,3-thiazol-4-YL)propan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methyl-1,3-thiazol-4-YL)propan-1-one involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following subsections compare 3-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one to structurally related compounds, focusing on functional groups, biological activity, and physicochemical properties.

MTEP [3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine]

- Structural Differences : MTEP replaces the propan-1-one backbone with an ethynyl-piperidine group. This substitution introduces rigidity and a basic nitrogen, enhancing blood-brain barrier penetration .

- Biological Activity : MTEP is a potent metabotropic glutamate receptor 5 (mGluR5) antagonist, effectively attenuating cocaine-seeking behavior in preclinical models. Its activity highlights the importance of the thiazole ring in receptor binding .

- Pharmacokinetics : The ethynyl linker in MTEP improves metabolic stability compared to ketone-containing analogs, which may undergo faster degradation .

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

- Structural Differences : This compound replaces the propan-1-one group with a benzoic acid moiety, introducing a planar aromatic system and carboxylic acid functionality .

- Physicochemical Properties : The carboxylic acid group increases water solubility (logP ~1.5 estimated) compared to the hydrophobic propan-1-one derivative. This makes it suitable for aqueous formulations but may limit membrane permeability .

- Applications : Benzoic acid derivatives are often used as intermediates in synthesizing larger molecules (e.g., kinase inhibitors) due to their ease of conjugation via amide bonds .

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone

- Structural Differences: The thiazole ring in this compound has amino and methyl groups at positions 2 and 4, respectively, altering electronic distribution compared to the 2-methyl substitution in the target compound .

- However, the lack of a propanone chain reduces steric bulk, possibly affecting binding affinity .

3-(2-Methylamino-1,3-thiazol-4-yl)propanenitrile

- Structural Differences : A nitrile group replaces the ketone, introducing strong electron-withdrawing effects that polarize the molecule .

- Synthetic Utility : Nitriles are versatile intermediates for click chemistry or hydrolysis to carboxylic acids, offering broader derivatization pathways than ketones .

Data Table: Key Comparisons

Research Implications and Gaps

- Structural Insights: Crystallographic data for related compounds (e.g., monoclinic packing in nitrile derivatives) suggest that this compound may adopt similar conformations, which could be validated using SHELX or ORTEP software .

- Toxicity: Limited toxicological data for thiazole derivatives (as noted in ) highlight the need for safety profiling .

Biological Activity

3-Amino-1-(2-methyl-1,3-thiazol-4-YL)propan-1-one, a thiazole derivative, has garnered attention in various fields of biological research due to its potential antimicrobial, antifungal, and anticancer properties. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C7H10N2OS |

| Molecular Weight | 170.23 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=C(SC=N1)C(=O)CCN |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiazole ring is known to interact with enzymes and receptors, influencing biochemical pathways. Notably, it has been shown to inhibit the activity of enzymes involved in microbial growth, contributing to its antimicrobial effects.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. A study reported that derivatives of thiazole compounds showed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against certain bacteria, indicating potent antimicrobial effects .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown efficacy against fungal pathogens. The mechanism involves disrupting fungal cell wall synthesis and inhibiting key metabolic pathways essential for fungal growth.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines through various signaling pathways. The compound's interaction with DNA gyrase and dihydrofolate reductase (DHFR) has been highlighted as a mechanism contributing to its cytotoxic effects .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The findings indicated that this compound exhibited strong inhibition against Staphylococcus aureus and Candida albicans, with a significant reduction in biofilm formation compared to standard antibiotics .

Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology .

Research Findings Summary

Research has consistently shown that this compound possesses diverse biological activities:

| Activity Type | Observations |

|---|---|

| Antimicrobial | MIC values as low as 0.22 μg/mL |

| Antifungal | Effective against Candida species |

| Anticancer | Induces apoptosis in cancer cell lines |

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-(2-methyl-1,3-thiazol-4-YL)propan-1-one with high yield and purity?

- Methodological Answer : The compound can be synthesized via Mannich base reactions, where a ketone intermediate reacts with formaldehyde and amines under reflux conditions in ethanol. For example, refluxing 3-amino-1-(1H-benzo[d]imidazol-1-yl)propan-1-one with formaldehyde and aliphatic/aromatic amines for 4 hours, followed by recrystallization from acetone, yields derivatives with high purity . Alternatively, condensation reactions using sodium hydroxide as a base can facilitate thiazole ring formation . Optimizing solvent choice (e.g., ethanol for reflux) and post-synthesis purification (e.g., recrystallization or column chromatography) is critical for yield enhancement.

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (e.g., SHELXL for refinement) is widely used. Crystals are grown via slow evaporation of a saturated solution. Data collection at 90 K minimizes thermal motion artifacts. The SHELX programs robustly handle small-molecule refinement, and hydrogen bonding/van der Waals interactions can be analyzed using tools like Mercury or Olex2 . For macromolecular complexes, high-resolution data (≤1.0 Å) is recommended to resolve thiazole ring conformation and intermolecular interactions.

Advanced Research Questions

Q. How to design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives in medicinal chemistry?

- Methodological Answer :

- Step 1 : Introduce substituents (e.g., electron-withdrawing groups on the benzene ring) via nucleophilic substitution or palladium-catalyzed coupling.

- Step 2 : Test derivatives in in vitro assays (e.g., antimicrobial MIC assays or kinase inhibition screens).

- Step 3 : Correlate electronic properties (Hammett σ constants) or steric parameters (molecular volume) with bioactivity. For example, thiazole derivatives with para-substituted halogens showed enhanced anticancer activity in SAR studies .

- Step 4 : Validate targets using molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes.

Q. What methodologies are effective in resolving contradictions between theoretical predictions and experimental data for this compound's reactivity?

- Methodological Answer :

- Multi-technique validation : Combine DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) with experimental spectroscopic data (NMR, IR) to reconcile discrepancies in reaction pathways.

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates, which may deviate from computational models due to solvent effects .

- Crystallographic evidence : Resolve ambiguous tautomeric forms (e.g., keto-enol equilibria) via SC-XRD, as seen in pyrazolone derivatives .

Q. How to optimize reaction conditions for introducing substituents to the thiazole ring to enhance bioactivity?

- Methodological Answer :

- Catalysis : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling to attach aryl groups at the thiazole 4-position.

- Solvent optimization : DMF or THF at 80°C improves solubility of hydrophobic intermediates.

- Protection/deprotection : Temporarily block the amino group with Boc anhydride to prevent side reactions during alkylation .

Q. What analytical techniques are critical for confirming the purity and identity of this compound during synthesis?

- Methodological Answer :

- LC-MS : Quantify purity (>95%) and confirm molecular weight (e.g., ESI+ for [M+H]⁺ ions).

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to verify thiazole ring protons (δ 7.2–8.1 ppm) and ketone carbonyls (δ 190–210 ppm).

- Elemental analysis : Validate stoichiometry (C, H, N, S) within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.